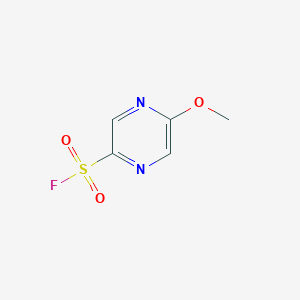
5-Methoxypyrazine-2-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxypyrazine-2-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides. Sulfonyl fluorides are known for their stability and reactivity, making them valuable in various fields such as organic synthesis, medicinal chemistry, and materials science . The compound features a methoxy group attached to a pyrazine ring, which is further substituted with a sulfonyl fluoride group.
Vorbereitungsmethoden
One common method is the fluoride-chloride exchange from the corresponding sulfonyl chlorides . Other methods include conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination . Industrial production methods often utilize sulfuryl fluoride gas (SO2F2) and other solid reagents like FDIT and AISF as synthetic equivalents of electrophilic “FSO2+” synthons .
Analyse Chemischer Reaktionen
5-Methoxypyrazine-2-sulfonyl fluoride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to sulfonamides or other reduced forms.
Substitution: The sulfonyl fluoride group can be substituted with nucleophiles, leading to the formation of sulfonamides, sulfonates, or other derivatives. Common reagents used in these reactions include sulfuryl fluoride, N-fluorobenzenesulfonimide (NFSI), and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Methoxypyrazine-2-sulfonyl fluoride has found applications in several scientific research fields:
Wirkmechanismus
The mechanism of action of 5-Methoxypyrazine-2-sulfonyl fluoride involves its reactivity as an electrophilic warhead. The sulfonyl fluoride group reacts with nucleophilic residues in proteins, such as serine, tyrosine, lysine, and threonine . This reaction forms a stable covalent bond, which can be used to label or inhibit specific proteins. The molecular targets and pathways involved depend on the specific application and the target protein .
Vergleich Mit ähnlichen Verbindungen
5-Methoxypyrazine-2-sulfonyl fluoride can be compared with other sulfonyl fluorides, such as:
Aryl sulfonyl fluorides: These compounds have similar reactivity but differ in their aromatic structure.
Aliphatic sulfonyl fluorides: These compounds feature aliphatic chains instead of aromatic rings, affecting their reactivity and applications.
Sulfonimidoyl fluorides: These compounds contain a sulfonimidoyl group, which provides different reactivity and stability compared to sulfonyl fluorides. The uniqueness of this compound lies in its specific structure, which combines the properties of a methoxy group, a pyrazine ring, and a sulfonyl fluoride group, making it suitable for diverse applications in chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C5H5FN2O3S |
|---|---|
Molekulargewicht |
192.17 g/mol |
IUPAC-Name |
5-methoxypyrazine-2-sulfonyl fluoride |
InChI |
InChI=1S/C5H5FN2O3S/c1-11-4-2-8-5(3-7-4)12(6,9)10/h2-3H,1H3 |
InChI-Schlüssel |
PIASVCKJPGDDOM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CN=C(C=N1)S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


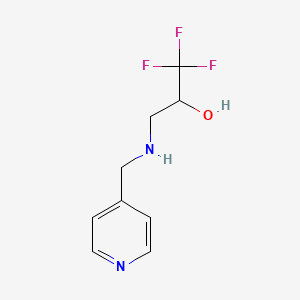
![3-Amino-1-{[1,4'-bipiperidine]-1'-yl}propan-1-one](/img/structure/B13345926.png)
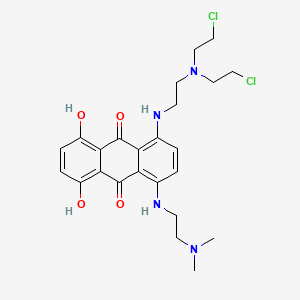
![7-Cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13345933.png)
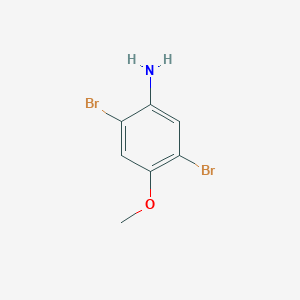
![Methyl 4-(2-(methylsulfonyl)-2-azaspiro[4.5]decane-4-carboxamido)benzoate](/img/structure/B13345947.png)
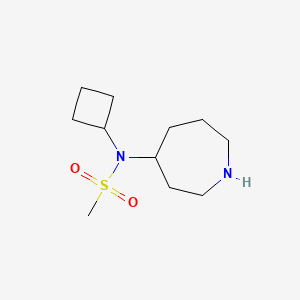
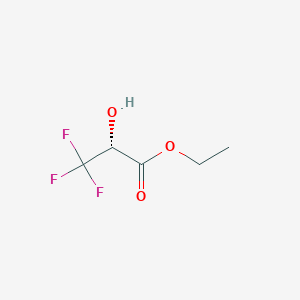
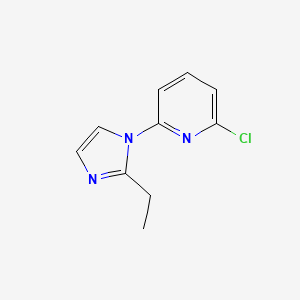
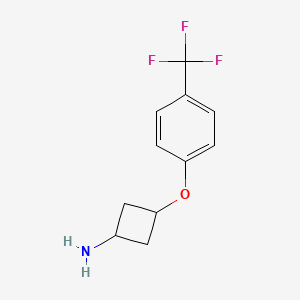
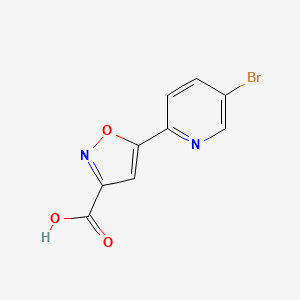
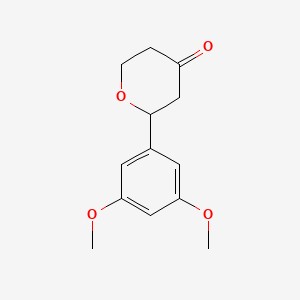
amine](/img/structure/B13345981.png)

